molecular formula C16H14O2 B12884670 Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- CAS No. 115063-20-2

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-

Cat. No.: B12884670
CAS No.: 115063-20-2
M. Wt: 238.28 g/mol
InChI Key: BCAPOOKCRYTVGK-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as 5-Acetyl-2,3-dihydrobenzofuran, is an organic compound with the molecular formula C16H14O2. This compound is characterized by the presence of a benzofuran ring fused with an ethanone group and a phenyl group. It is a white crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydrobenzofuran and phenylacetyl chloride.

    Reaction: The 2,3-dihydrobenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.

    Purification: The crude product is then purified using recrystallization techniques to obtain pure Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2,3-dihydrobenzofuran
  • 2,3-Dihydro-5-benzofuranyl methyl Ketone
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone

Uniqueness

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an ethanone group and a phenyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as a benzofuran derivative, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. They exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The structure of benzofurans contributes to their interaction with various biological targets, making them valuable in medicinal chemistry.

The mechanism of action for Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and phenyl groups present in the compound enhance its binding affinity to enzymes and receptors. This interaction can lead to various biological effects, including modulation of inflammatory pathways and inhibition of tumor growth .

1. Anti-inflammatory Activity

Benzofuran derivatives have been studied for their anti-inflammatory properties. For instance, compounds derived from benzofuran have shown significant inhibition of pro-inflammatory mediators such as IL-1β and TNF-α. In vitro studies indicate that these compounds can reduce inflammation in models such as carrageenan-induced edema in mice .

2. Anticancer Properties

Research indicates that Ethanone derivatives exhibit cytotoxic effects against various cancer cell lines. One study highlighted the anticancer activity of related benzofuran compounds against human ovarian cancer cells (A2780), showing promising results in inhibiting cell proliferation . The structure-activity relationship analysis suggests that modifications in the benzofuran structure can enhance anticancer efficacy.

Compound Cell Line IC50 (μM)
Benzofuran AMCF-710.28
Benzofuran BA27808.86

3. Antimicrobial Activity

Some studies have reported antimicrobial effects associated with benzofuran derivatives. These compounds have demonstrated activity against various bacterial strains, indicating their potential use as antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of Ethanone derivatives, researchers found that certain fractions exhibited a significant reduction in edema formation in mouse models. The methanolic extract showed a reduction of up to 66% in inflammation markers when administered at specific dosages .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of benzofuran derivatives, demonstrating that specific modifications could lead to enhanced activity against breast carcinoma cell lines (MCF-7). The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .

Properties

CAS No.

115063-20-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone

InChI

InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2

InChI Key

BCAPOOKCRYTVGK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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